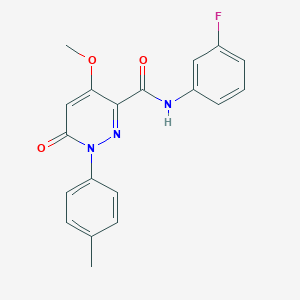

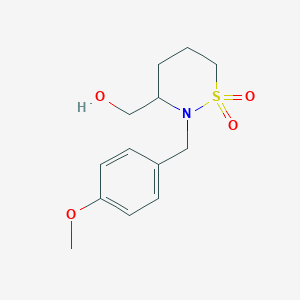

N-(3-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The methoxy group could be introduced through a reaction with a methylating agent like dimethyl sulfate. The fluorophenyl group could be introduced through a reaction with a fluorinating agent .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions. The methoxy group might undergo demethylation under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorophenyl group might increase its lipophilicity, affecting its solubility in different solvents .Scientific Research Applications

Inhibition of Monoamine Oxidases

F2213-0462: has been studied for its potential to inhibit monoamine oxidases (MAOs), which are enzymes that break down neurotransmitters such as dopamine, norepinephrine, and serotonin . Inhibition of MAOs can be beneficial in treating psychiatric and neurological disorders, including depression and Parkinson’s disease. The compound’s efficacy in inhibiting MAO-A and MAO-B suggests its potential use in developing new antidepressant and neuroprotective therapies.

β-Secretase Inhibition

Research has indicated that F2213-0462 may act as an inhibitor of β-secretase (BACE-1), an enzyme involved in the production of beta-amyloid peptides . Accumulation of these peptides is a hallmark of Alzheimer’s disease. Therefore, the compound’s inhibitory action on BACE-1 positions it as a candidate for the development of Alzheimer’s treatments.

Cholinesterase Inhibition

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are targeted by F2213-0462 for their role in hydrolyzing the neurotransmitter acetylcholine . Inhibitors of these enzymes are used to manage symptoms of Alzheimer’s disease by increasing acetylcholine levels in the brain, potentially improving cognitive function.

Synthetic Cathinone Analogs

F2213-0462: shares structural similarities with synthetic cathinones, which are psychoactive substances . While the therapeutic applications of such compounds are limited due to their potential for abuse, understanding their structure and activity can inform the development of new compounds with better safety profiles for neurological applications.

Molecular Docking Studies

The compound has been utilized in molecular docking studies to understand its binding interactions with target enzymes . This application is crucial in drug design, allowing researchers to predict how the compound might interact with biological targets and to optimize its structure for improved efficacy and reduced side effects.

Precursors for Difluoroboranes

In the field of organometallic chemistry, compounds like F2213-0462 can serve as precursors for difluoroboranes . These are used in various synthetic pathways, including those leading to pharmaceuticals and materials science applications.

Intermediates for Synthetic Pathways

F2213-0462: may be used as an intermediate in synthetic pathways for the production of more complex molecules . Its role in these pathways can be pivotal in the synthesis of new drugs and chemicals with diverse applications.

Reagents for Metal-Catalyzed Cross-Coupling Reactions

Lastly, the compound’s potential as a reagent in metal-catalyzed cross-coupling reactions has been explored . These reactions are fundamental in creating carbon-carbon bonds, which are the backbone of organic chemistry and are essential in the synthesis of a wide range of organic compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, its mechanism of action would involve interacting with biological targets in the body. If it’s intended for use in materials science, its mechanism of action might involve physical or chemical properties like conductivity or reactivity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3/c1-12-6-8-15(9-7-12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-5-3-4-13(20)10-14/h3-11H,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUUXWLDMJZBEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2871414.png)

![4-[2-(4-Cyanophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2871415.png)

![N-[2-(2-Oxopiperidin-1-yl)propyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2871419.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ol](/img/structure/B2871421.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2871423.png)

![2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2871424.png)

![2-(2-Bromo-4-fluorophenyl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2871425.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2871431.png)